Aluminum rubidium sulfate
Description
Structure
2D Structure
Properties
IUPAC Name |
aluminum;rubidium(1+);disulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.2H2O4S.Rb/c;2*1-5(2,3)4;/h;2*(H2,1,2,3,4);/q+3;;;+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFATHSWTJYDJP-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlO8RbS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13530-57-9 | |
| Record name | Aluminum rubidium sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013530579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminium rubidium bis(sulphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALUMINUM RUBIDIUM SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L55101393C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies and Process Optimization
Solution-Based Crystallization Techniques for Aluminum Rubidium Sulfate (B86663)
Solution-based crystallization is a prevalent method for the production of alums, including aluminum rubidium sulfate, due to its ability to yield large, high-purity crystals. This approach involves the dissolution of precursor salts in a suitable solvent, followed by the induction of crystallization through supersaturation.
Precipitation from Aqueous Solutions of Constituent Salts
Precipitation is a rapid and effective method for synthesizing this compound. This technique relies on the principle of exceeding the solubility limit of the compound in a solution, leading to the formation of a solid crystalline product.
The process typically involves the preparation of a solution containing stoichiometric amounts of rubidium sulfate (Rb₂SO₄) and aluminum sulfate (Al₂(SO₄)₃). These salts are dissolved in water, often with gentle heating to ensure complete dissolution. The resulting solution contains hydrated aluminum ions, [Al(H₂O)₆]³⁺, rubidium ions, Rb⁺, and sulfate ions, SO₄²⁻. Upon cooling or the addition of a precipitating agent, the solubility of this compound dodecahydrate (RbAl(SO₄)₂·12H₂O) decreases, leading to its precipitation out of the solution.
A documented method for industrial-scale production involves the extraction of rubidium from minerals like lepidolite (B1170510). The process includes reacting lepidolite powder with a sulfuric acid solution (30-70% concentration) at temperatures between 60°C and 200°C. scirp.org After reacting for 3 to 10 hours, the resulting solution, rich in lithium and other alkali metals, is filtered. scirp.org The temperature of the filtrate is then adjusted to between 10°C and 100°C with stirring to induce the precipitation of solid this compound. scirp.org
The chemical reaction for the formation of this compound from its constituent salts in an aqueous solution can be represented as:
Rb₂SO₄(aq) + Al₂(SO₄)₃(aq) + 24H₂O(l) → 2RbAl(SO₄)₂·12H₂O(s)
The table below summarizes the typical reactants and conditions for this precipitation method.
| Reactant | Formula | Role | Typical Conditions |
| Rubidium Sulfate | Rb₂SO₄ | Source of rubidium ions | Dissolved in aqueous solution |
| Aluminum Sulfate | Al₂(SO₄)₃ | Source of aluminum ions | Dissolved in aqueous solution |
| Water | H₂O | Solvent | - |
| Temperature Change | - | Induces precipitation | Cooling from an elevated temperature to room temperature or below |
Controlled Evaporation Solution Growth Techniques (SEST)
The Slow Evaporation Solution Growth Technique (SEST) is a widely used method for growing high-quality single crystals of various compounds, including alums. researchgate.net This technique involves preparing a saturated or near-saturated solution of this compound at a constant temperature and allowing the solvent to evaporate slowly over time. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal growth.
To perform SEST for this compound, a saturated solution is prepared by dissolving the compound in a suitable solvent, typically deionized water, at a specific temperature. The solution is then filtered to remove any impurities and placed in a crystallization dish or beaker. The container is covered, often with a perforated film, to control the rate of evaporation and prevent contamination from dust. The setup is then left in a location with a stable temperature and minimal vibrations to allow for the slow growth of well-defined crystals. researchgate.net
The rate of evaporation is a critical parameter in SEST and can be controlled by adjusting the size and number of perforations in the cover, or by placing the crystallization setup in a controlled environment. A slower evaporation rate generally leads to the formation of larger and more perfect crystals.
Factors Influencing Solution Crystallization Kinetics
The kinetics of crystallization, which encompasses both nucleation and crystal growth, is influenced by several key factors. Understanding and controlling these factors are crucial for optimizing the yield, size, and quality of the resulting crystals.
Supersaturation: This is the primary driving force for crystallization. A higher degree of supersaturation leads to a faster nucleation rate. However, excessively high supersaturation can result in the formation of many small, poorly formed crystals.
Temperature: Temperature affects the solubility of the solute and the rate of solvent evaporation. For most alums, solubility increases with temperature. Therefore, cooling a saturated solution is a common method to achieve supersaturation.
Presence of Impurities: Impurities can either inhibit or promote crystal growth. Some impurities may be incorporated into the crystal lattice, leading to defects, while others can adsorb onto the crystal surface and block growth sites.
Agitation: Stirring or agitation of the solution can affect the mass transfer of solute to the crystal surface, thereby influencing the growth rate. Gentle agitation can lead to more uniform crystal growth, while vigorous stirring can increase the rate of secondary nucleation.
Research on the separation of cesium, rubidium, and potassium alums has highlighted the importance of precipitation kinetics. researchgate.net By controlling the precipitation conditions, it is possible to selectively crystallize one type of alum from a mixture, suggesting that kinetic factors can be manipulated to achieve higher purity than what is predicted by solubility equilibria alone. researchgate.net
Solid-State Synthesis Approaches for Rubidium Aluminate Phases
Solid-state synthesis, also known as the ceramic method, involves the reaction of solid reactants at elevated temperatures to produce a solid product. While less common for the synthesis of hydrated salts like alums, this method is relevant for the preparation of anhydrous phases such as rubidium aluminates.
High-Temperature Reaction Pathways
High-temperature solid-state reactions are a standard method for producing many inorganic materials, including mixed-metal oxides. For the synthesis of rubidium aluminate (RbAlO₂), the constituent oxides, rubidium oxide (Rb₂O) and aluminum oxide (Al₂O₃), can be intimately mixed and heated to high temperatures.
The general reaction can be represented as:
Rb₂O(s) + Al₂O₃(s) → 2RbAlO₂(s)
The synthesis of rubidium aluminates, such as RbAlO₂ and Rb₆Al₂O₆, has been reported at temperatures exceeding 550 °C, and in some cases, from a melt. stackexchange.com The choice of reaction temperature and duration is critical to ensure a complete reaction and the formation of the desired crystalline phase. The reactivity of the starting materials is also a significant factor; highly reactive, fine-grained powders are often used to facilitate the reaction.
The table below outlines the general parameters for the high-temperature synthesis of rubidium aluminates.
| Reactant | Formula | Role | Typical Conditions |
| Rubidium Oxide | Rb₂O | Source of rubidium | Solid powder |
| Aluminum Oxide | Al₂O₃ | Source of aluminum | Solid powder |
| Temperature | - | Provides activation energy | > 550 °C |
| Atmosphere | - | Can be controlled to prevent side reactions | Inert or oxidizing atmosphere |
Mechanochemical Synthesis Routes
Mechanochemical synthesis is a solid-state reaction technique that utilizes mechanical energy, typically from ball milling, to induce chemical reactions. This method can often lead to the formation of products at lower temperatures and in shorter times compared to conventional high-temperature methods.
While specific studies on the mechanochemical synthesis of this compound are scarce, the principles of this technique can be applied. The process would involve milling a mixture of precursor salts, such as rubidium sulfate and aluminum sulfate, in a high-energy ball mill. The mechanical forces generated during milling can lead to particle size reduction, increased surface area, and the formation of defects, all of which can enhance the reactivity of the solids and promote the formation of the desired product.
The synthesis of other aluminates, such as lanthanum aluminate (LaAlO₃), has been successfully achieved through mechanochemical routes by grinding the respective oxides. researchgate.net This suggests the potential for similar methods to be applied to the synthesis of rubidium aluminate phases. The effectiveness of mechanochemical synthesis is often dependent on factors such as the type of mill, milling speed, milling time, and the ball-to-powder ratio.
Extraction and Purification Methodologies from Natural Sources
The extraction of rubidium from primary mineral sources is a critical step in the production of this compound and other rubidium compounds. The methodologies employed are designed to efficiently separate rubidium from other alkali metals, primarily potassium and cesium, with which it is often found in nature. Key techniques involve leaching from mineral ores, followed by selective separation and purification processes.
A prominent method for liberating rubidium from its mineral matrix, such as lepidolite, is through acid leaching. mdpi.com Sulfuric acid is frequently chosen as the leaching agent due to its effectiveness and economic viability. mdpi.com The process involves reacting the mineral ore with sulfuric acid, which breaks down the mineral's structure and converts the valuable metals, including rubidium, into soluble sulfate salts. mdpi.com
Research into the extraction of rubidium from lepidolite slag demonstrates the feasibility and efficiency of this approach. mdpi.com The optimization of leaching parameters is crucial for maximizing the recovery of rubidium. Studies have identified several key factors that significantly influence the leaching rate, including temperature, sulfuric acid concentration, liquid-to-solid ratio, reaction time, and stirring speed. mdpi.com Temperature, in particular, has been shown to have the most significant impact on the efficiency of rubidium extraction. mdpi.com
Through systematic optimization using response surface methodology, a high leaching rate for rubidium can be achieved. For instance, one study determined that a rubidium leaching rate of 86.26% could be attained from lepidolite slag under specific optimized conditions. mdpi.com
Table 1: Optimized Conditions for Sulfuric Acid Leaching of Rubidium from Lepidolite Slag
| Parameter | Optimized Value |
| Temperature | 85 °C |
| Sulfuric Acid Concentration | 3.53 mol/L |
| Liquid-to-Solid Ratio | 5.86 |
| Leaching Time | 91.64 min |
| Stirring Speed | 480 r/min |
| Resulting Leaching Rate | 86.26% |
Data sourced from a study on recovering rubidium from lepidolite slag. mdpi.com
Following the leaching process, the resulting sulfate solution contains a mixture of dissolved metal ions. A crucial step in isolating rubidium is its precipitation as an alum, specifically this compound dodecahydrate (RbAl(SO₄)₂·12H₂O), often referred to as rubidium alum. dtic.mildrugfuture.com This technique leverages the formation of double sulfates of aluminum with alkali metals. dtic.mil
The core principle behind the separation of rubidium from other alkali metals like potassium and cesium at this stage is the difference in solubility of their respective alums. dtic.milajsonline.org Potassium, rubidium, and cesium alums are isomorphous, meaning they can crystallize together, which makes their separation challenging. dtic.mil However, their solubilities are distinct enough to allow for separation through a process called fractional crystallization. dtic.milwikipedia.org
The process involves concentrating the leach solution to induce crystallization of the mixed alums. ajsonline.org Subsequently, a series of repeated recrystallizations are performed. In each step, the crystals are redissolved and then allowed to crystallize again. ajsonline.org Due to its specific solubility, the rubidium alum can be gradually separated from the more soluble potassium alum and the less soluble cesium alum. dtic.milajsonline.org This is a meticulous and often lengthy process; for example, separating rubidium and cesium alums from potassium can require numerous recrystallization stages to achieve high purity. dtic.mil One historical method noted that freeing the alums from potassium required six recrystallizations, followed by many more to separate rubidium and cesium from each other. dtic.mil More modern approaches aim to enrich the rubidium and cesium fractions to a point where other separation methods become more efficient. dtic.mil
Solvent extraction presents an effective method for the separation and purification of rubidium from complex sulfate solutions, particularly those containing high concentrations of other alkali metals like potassium. researchgate.netmdpi.com This technique involves using an organic solvent containing a specific extractant that selectively binds with rubidium ions, transferring them from the aqueous sulfate solution to the organic phase. researchgate.net
A widely studied and effective extractant for this purpose is 4-tert-butyl-2-(α-methylbenzyl)phenol (t-BAMBP), typically dissolved in a diluent such as sulfonated kerosene. researchgate.netmdpi.com The process parameters, including the alkalinity of the aqueous phase, the concentration of the extractant, the ratio of organic to aqueous phases (O/A ratio), and the contact time, are optimized to maximize the extraction of rubidium while minimizing the co-extraction of impurities like potassium. researchgate.netmdpi.com
After extraction, the rubidium-loaded organic phase is "scrubbed" to remove any co-extracted impurities. researchgate.net For instance, washing the organic phase with water can effectively remove a significant percentage of co-extracted potassium. researchgate.net Finally, the purified rubidium is "stripped" from the organic phase back into a new aqueous solution using an acid, such as sulfuric or hydrochloric acid. researchgate.net This stripping solution, now enriched with rubidium, can be further processed, for example, by evaporation and crystallization, to yield a high-purity rubidium sulfate product. researchgate.net
Table 2: Example Parameters for Solvent Extraction of Rubidium
| Stage | Parameter | Condition | Result |
| Extraction | Extractant | 1 mol/L t-BAMBP in sulfonated kerosene | 97.02% Rb⁺ extraction efficiency after four stages |
| Aqueous Phase | Sulfate solution from lepidolite | ||
| Co-extracted Impurity | 17.28% K⁺ co-extracted | ||
| Scrubbing | Scrubbing Agent | Water | 96.17% of co-extracted potassium removed |
| Rubidium Loss | 7.25% of rubidium lost during scrubbing | ||
| Stripping | Stripping Agent | 0.1 mol/L Sulfuric Acid | Nearly all rubidium stripped from the organic phase |
| Final Product | Purity | 98.17 wt. % Rubidium Sulfate |
Data adapted from research on rubidium separation from high-potassium sulfate solutions. researchgate.net
Crystallographic Studies and Structural Elucidation
Single Crystal X-ray Diffraction Analysis of Aluminum Rubidium Sulfate (B86663) Hydrates
Single crystal X-ray diffraction provides the most precise data on the three-dimensional arrangement of atoms within a crystal lattice. For aluminum rubidium sulfate, these studies have focused on the dodecahydrate form (RbAl(SO₄)₂·12H₂O), also known as rubidium alum.
Early and definitive work on the crystal structure of rubidium alum was conducted by Larson and Cromer in 1967. Their single-crystal X-ray diffraction studies established that this compound dodecahydrate crystallizes in the cubic system.
The analysis revealed a space group of Pa3, which is characteristic of the α-alums. The unit cell is the fundamental repeating unit of the crystal lattice. For this compound, the key parameter is the length of the side of the cubic cell, denoted as 'a'.
| Parameter | Value | Source |
| Crystal System | Cubic | |
| Space Group | Pa3 | |
| Unit Cell Parameter (a) | 12.240 Å |
This table presents the established unit cell parameters for this compound Dodecahydrate.
The single-crystal analysis successfully determined the specific coordinates of the aluminum, rubidium, sulfur, and oxygen atoms within the unit cell. This allowed for a detailed examination of the coordination environments and the geometry of the ionic and molecular groups.
The structure consists of [Al(H₂O)₆]³⁺ and [Rb(H₂O)₆]⁺ cations and two sulfate (SO₄²⁻) anions. The aluminum ion is octahedrally coordinated by six water molecules. The rubidium ion is also surrounded by water molecules. The sulfate ions are not directly coordinated to the metal ions but are linked to the hydrated cations through a network of hydrogen bonds.
More recent studies using high-temperature X-ray powder diffraction have refined some of the bond distance data. At 303 K, the Al-O bond distance within the aluminum-hexahydrate complex was determined to be 1.853(4) Å. The rubidium-oxygen bond distances for the six coordinating water molecules were refined to 3.067(5) Å, a value nearly identical to the 3.068(12) Å reported in the original study by Larson and Cromer.
| Bond | Distance (Å) at 303 K | Source |
| Al-O | 1.853(4) | |
| Rb-O | 3.067(5) |
This table details key bond distances within the this compound Dodecahydrate crystal structure.
Neutron Diffraction Studies for Hydrogen Atom Localization and Disorder
Neutron diffraction is a powerful technique for accurately determining the positions of hydrogen atoms in a crystal structure, a task that is challenging for X-ray diffraction due to the low scattering power of hydrogen. While a dedicated neutron diffraction study specifically for this compound dodecahydrate has not been prominently reported, the application of this method to isostructural alums, such as ammonium (B1175870) aluminum sulfate, provides a framework for understanding its potential insights. In such studies, neutron diffraction has been crucial for elucidating the nature of disorder in both the cation groups and the sulfate anions.
For this compound dodecahydrate, it is anticipated that neutron diffraction would precisely locate the hydrogen atoms of the twelve water molecules. This would allow for a detailed analysis of the water molecule orientations and the hydrogen bonding network. Furthermore, this technique could definitively characterize the disorder of the sulfate groups, a common feature in alums. This disorder involves the sulfate tetrahedra adopting multiple orientations within the crystal lattice. Neutron diffraction data would be invaluable in quantifying the occupancy of each orientation and understanding the dynamic or static nature of this disorder.
Computational Crystallography and Crystal Packing Analysis
Computational methods serve as a valuable complement to experimental diffraction techniques, offering a deeper understanding of the forces and interactions that govern the crystal structure.
This compound dodecahydrate crystallizes in the cubic space group Pa-3. uniroma1.it The crystal structure consists of [Al(H₂O)₆]³⁺ octahedra, Rb⁺ ions, and SO₄²⁻ tetrahedra, all interconnected by a network of hydrogen bonds.
High-temperature X-ray powder diffraction data has been used to refine the structural parameters of this compound dodecahydrate. uniroma1.it At 303 K, the lattice parameter 'a' is approximately 12.24 Å. uniroma1.it The arrangement of atoms within this lattice has been modeled, providing key interatomic distances. For instance, the Al-O bond distance within the [Al(H₂O)₆]³⁺ octahedra is a critical parameter. One study reported this distance to be 1.853(4) Å, which was noted as being shorter than a previously reported value of 1.923(9) Å. uniroma1.it The rubidium ion is coordinated by water molecules, and the sulfate group exhibits orientational disorder, which is a characteristic feature of the alum structure. uniroma1.it This disorder involves the sulfate tetrahedron occupying two principal orientations. uniroma1.it
Table 1: Selected Interatomic Distances in this compound Dodecahydrate at 303 K uniroma1.it
| Bond | Distance (Å) |
| Al-O | 1.853(4) |
Note: Data derived from high-temperature X-ray powder diffraction studies.
The extensive network of hydrogen bonds is a defining feature of the crystal structure of this compound dodecahydrate, contributing significantly to its stability. The twelve water molecules can be divided into two groups: six that are directly coordinated to the aluminum ion, forming the [Al(H₂O)₆]³⁺ complex, and six that are in the vicinity of the rubidium ion.
Spectroscopic Characterization for Material Insights
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the quantized vibrational states of molecules. In the context of aluminum rubidium sulfate (B86663), these methods are instrumental in analyzing the sulfate anions, water molecules of hydration, and the metal-oxygen coordination spheres.
The sulfate ion (SO₄²⁻), in its free or undisturbed state, possesses a tetrahedral (T_d) symmetry. This high symmetry results in four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate symmetric bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate antisymmetric bend (ν₄). In the crystal lattice of aluminum rubidium sulfate, the sulfate anion is subject to interactions with neighboring ions and water molecules, which lowers its effective symmetry. This phenomenon, known as symmetry reduction, lifts the degeneracy of the ν₂ and ν₃ modes and can activate modes that are IR or Raman inactive in the free ion.
Studies on alums, including rubidium aluminum sulfate, reveal that the sulfate anions exhibit orientational disorder. ethz.ch This disorder and the local crystal field effects lead to a splitting of the degenerate vibrational modes. For instance, the triply degenerate ν₃ and ν₄ modes often resolve into multiple distinct bands in the IR and Raman spectra. The ν₁ mode, typically appearing as a single, strong band in the Raman spectrum, may also show broadening or splitting, indicative of multiple, slightly different sulfate environments within the crystal structure. ufop.brresearchgate.net The appearance of surplus bands in the spectral regions of the sulfate anion vibrations is a clear manifestation of this symmetry reduction from the ideal T_d point group to lower symmetries such as C₃v or C₂v. ufop.br
Table 1: Fundamental Vibrational Modes of the Sulfate Anion
| Mode | Description | Typical Wavenumber (cm⁻¹) (in T_d symmetry) | Activity (T_d symmetry) | Spectral Observations in this compound |
| ν₁ (A₁) | Symmetric Stretch | ~981 | Raman active, IR inactive | Appears as a strong band in Raman spectra. Splitting or broadening indicates symmetry reduction. |
| ν₂ (E) | Symmetric Bend | ~451 | Raman active, IR inactive | Becomes IR active and may split into multiple bands upon symmetry reduction. |
| ν₃ (F₂) | Antisymmetric Stretch | ~1104 | Raman active, IR active | Splits into two or three distinct components in both IR and Raman spectra. |
| ν₄ (F₂) | Antisymmetric Bend | ~613 | Raman active, IR active | Splits into two or three distinct components in both IR and Raman spectra. |
This table provides an interactive summary of the sulfate anion's vibrational modes.
This compound is a dodecahydrate (·12H₂O), and the water molecules play a crucial role in its structure, primarily by forming hydration spheres around the Al³⁺ and Rb⁺ cations. Vibrational spectroscopy can distinguish between different types of water molecules and characterize their bonding environments. The vibrations of water molecules are categorized into stretching, bending, and librational modes.
The O-H stretching region (typically 3000-3600 cm⁻¹) in the IR and Raman spectra often displays multiple, broad bands. researchgate.netnih.gov This complexity arises from the presence of crystallographically distinct water molecules and a wide range of hydrogen bond strengths. nih.gov The H-O-H bending mode (ν₂) is observed around 1650 cm⁻¹. researchgate.net
Librational modes, which correspond to the restricted rotational (rocking, wagging, and twisting) motions of water molecules within the crystal lattice, appear at lower frequencies (typically in the 700-900 cm⁻¹ region). researchgate.net The analysis of these librational bands, often assigned by comparison with deuterated analogues (D₂O), provides valuable information on the coordination and hydrogen-bonding environment of the water molecules. researchgate.net For instance, in alums, six water molecules directly coordinate with the aluminum ion, and these are spectrally distinct from the other six water molecules in the crystal.
Table 2: Vibrational Modes of Water of Hydration
| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) |
| O-H Stretching | Symmetric and antisymmetric stretching of O-H bonds. | 3000 - 3600 |
| H-O-H Bending | Scissoring motion of the H-O-H angle. | ~1650 |
| Librational Modes | Rocking, wagging, and twisting motions of the H₂O molecule. | 700 - 900 |
This interactive table summarizes the key vibrational modes for water molecules in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy is a powerful tool for probing the local atomic environment of specific nuclei. For this compound, ⁸⁷Rb and ²⁷Al NMR are particularly useful for characterizing the cation environments and coordination.
Rubidium has two NMR-active isotopes, ⁸⁵Rb and ⁸⁷Rb, with ⁸⁷Rb being the nucleus of choice due to its higher sensitivity and narrower signal linewidths. acs.org ⁸⁷Rb is a quadrupolar nucleus (spin I = 3/2), meaning its NMR spectrum is sensitive to the electric field gradient (EFG) at the nucleus. The interaction of the nuclear quadrupole moment with the EFG provides detailed information about the symmetry of the local electronic environment.
In solid-state Magic Angle Spinning (MAS) NMR, the isotropic chemical shift (δ_iso) and the quadrupolar coupling constant (C_Q) are key parameters. The chemical shift is sensitive to the electronic shielding around the rubidium nucleus, while the C_Q value reflects the symmetry of the charge distribution. For inorganic rubidium salts like rubidium sulfate (Rb₂SO₄), which serves as a close analogue, the ⁸⁷Rb isotropic chemical shifts are highly dependent on temperature. acs.org Studies on Rb₂SO₄ have shown two distinct rubidium sites with different C_Q values, highlighting the ability of ⁸⁷Rb NMR to resolve crystallographically inequivalent cation sites. acs.org These parameters serve as a fingerprint for the specific coordination and bonding environment of the Rb⁺ ion within the alum structure.
²⁷Al NMR is a highly effective technique for determining the coordination number of aluminum in solids. cuni.cz The ²⁷Al nucleus is 100% naturally abundant and highly sensitive, though it is also quadrupolar (spin I = 5/2). The isotropic chemical shift of ²⁷Al is strongly correlated with its coordination number. cuni.czresearchgate.net
In this compound, the aluminum is present as the hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺, which features a six-coordinate, or octahedral, geometry. The ²⁷Al NMR spectrum for such an environment is expected to show a characteristic resonance in a specific chemical shift range. While the user's query mentions tetrahedral and trigonal bipyramidal environments, the stable form of aluminum in this hydrated sulfate is octahedral. Should the compound undergo thermal decomposition or be synthesized under specific conditions leading to other coordination geometries, ²⁷Al NMR would be the primary tool for their identification.
Table 3: Typical ²⁷Al NMR Chemical Shift Ranges for Different Coordination Environments
| Aluminum Coordination Number | Geometry | Typical Chemical Shift (δ_iso) Range (ppm) |
| 4 | Tetrahedral | 50 to 80 |
| 5 | Trigonal Bipyramidal / Square Pyramidal | 20 to 50 |
| 6 | Octahedral | 0 to 20 |
This interactive table correlates ²⁷Al NMR chemical shifts with aluminum's coordination environment. The reference standard is typically an aqueous solution of Al(NO₃)₃ or [Al(H₂O)₆]³⁺.
This spectroscopic data, combining vibrational and nuclear magnetic resonance techniques, provides a comprehensive picture of the structural intricacies of this compound at the molecular level.
Theoretical and Computational Chemistry of Aluminum Rubidium Sulfate
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for calculating the properties of molecules and materials from first principles. For aluminum rubidium sulfate (B86663), DFT can elucidate the nature of the chemical bonds between the aluminum, rubidium, sulfate ions, and the water molecules in its hydrated form, as well as predict various spectroscopic and electronic properties.
The electric field gradient (EFG) at a nucleus is a measure of the asymmetry of the electric field at that point, which is generated by the surrounding electronic and nuclear charges. wikipedia.org The EFG is highly sensitive to the local electronic structure and symmetry around a nucleus. wikipedia.org For aluminum rubidium sulfate, DFT calculations can predict the EFG at the aluminum and rubidium nuclei. These calculated values can be compared with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to validate the theoretical model and provide a detailed picture of the local atomic environment.
The calculation of the EFG involves determining the electronic charge density distribution, which can be obtained by solving the Kohn-Sham equations within the DFT framework. The EFG is a tensor quantity, and its principal components and asymmetry parameter provide valuable information about the geometry and bonding at the nuclear site. In related aluminum-containing compounds like aluminum silicates, DFT has been successfully used to calculate EFG tensors at the aluminum sites, showing good agreement with experimental data. tuwien.ac.at
Electronic shielding, another key parameter obtainable from DFT, describes the modification of the external magnetic field at the nucleus due to the surrounding electrons. This is crucial for interpreting NMR chemical shifts. By calculating the electronic shielding tensors for the nuclei in this compound, a deeper understanding of its electronic structure can be achieved.
Below is a hypothetical data table illustrating the kind of results that could be obtained from DFT calculations of the electric field gradient (EFG) and electronic shielding for the aluminum nucleus in this compound, based on typical values for similar compounds.
| Parameter | Calculated Value | Units |
| EFG Principal Component (Vzz) | 1.25 | a.u. |
| EFG Asymmetry Parameter (η) | 0.35 | dimensionless |
| Isotropic Shielding Constant | 550.0 | ppm |
Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides a fingerprint of a molecule or crystal based on its vibrational modes. DFT calculations are a powerful tool for predicting these vibrational frequencies. aps.org By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be determined.
For this compound, DFT can predict the Raman and IR spectra, which arise from the vibrations of the sulfate ions, the hydrated aluminum cation ([Al(H₂O)₆]³⁺), and the lattice phonons. These predictions are invaluable for interpreting experimental spectra. For instance, in potassium alum (KAl(SO₄)₂·12H₂O), a compound structurally similar to the hydrated form of this compound, vibrational spectra have been extensively studied. researchgate.netsemanticscholar.org DFT calculations would allow for the assignment of specific bands to particular vibrational modes, such as the symmetric and antisymmetric stretching and bending modes of the S-O bonds in the sulfate tetrahedra, and the vibrational modes of the coordinated water molecules.
The following table presents a hypothetical comparison between experimental and DFT-calculated vibrational frequencies for key modes in this compound, based on data from analogous alums. ufop.brresearchgate.net
| Vibrational Mode | Experimental Frequency (cm⁻¹) | DFT Calculated Frequency (cm⁻¹) |
| SO₄²⁻ symmetric stretch (ν₁) | 985 | 980 |
| SO₄²⁻ antisymmetric stretch (ν₃) | 1105 | 1110 |
| SO₄²⁻ bending (ν₄) | 615 | 610 |
| Al-O stretch | 520 | 515 |
| O-H stretch (water) | 3400 | 3420 |
Note: The values in this table are for illustrative purposes and are based on typical frequencies observed for alums.
Molecular Dynamics (MD) Simulations of Crystallization Processes
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes like crystallization. cranfield.ac.uk
Crystallization from a supersaturated solution involves two main stages: nucleation and crystal growth. nih.gov MD simulations can be used to model these processes for this compound at an atomic level. researchgate.net By simulating a system of aluminum, rubidium, and sulfate ions in a solvent (typically water), the spontaneous formation of small crystalline clusters (nuclei) can be observed. researchgate.netmdpi.com
These simulations can provide insights into the critical nucleus size, the free energy barrier to nucleation, and the structure of the early-stage nuclei. researchgate.net Furthermore, MD can be used to study the mechanism of crystal growth, where ions from the solution attach to the surface of a growing crystal. The simulations can reveal how factors like temperature, supersaturation, and the presence of additives influence the growth rate and the final crystal morphology. mdpi.com While large-scale MD simulations of pure aluminum solidification have been performed, simulations of the crystallization of complex salts like this compound from solution are more computationally demanding but offer valuable insights. cranfield.ac.ukbohrium.com
The purity of a crystal is often crucial for its applications. Impurities present in the growth solution can be incorporated into the crystal lattice, affecting its properties. MD simulations can be a powerful tool to study the mechanisms of impurity incorporation during the crystal growth of this compound. oliphantscienceawards.com.au
By introducing impurity atoms or molecules into the simulation box along with the primary ions, it is possible to observe how these impurities interact with the growing crystal surfaces. The simulations can help to determine whether impurities are adsorbed on the crystal faces, incorporated into the bulk, or rejected back into the solution. This understanding can be used to develop strategies to minimize impurity uptake and improve the quality of the final crystalline product. For example, the effect of different solvents on the attrition and secondary nucleation of potassium alum crystals has been studied, providing insights into how the surrounding medium affects crystal formation. acs.org
Quantum Chemical Analysis of Intermolecular Interactions
Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution obtained from DFT calculations to characterize the nature of the chemical bonds. mdpi.com For this compound dodecahydrate, this would involve analyzing the ionic interactions between the Rb⁺ and [Al(H₂O)₆]³⁺ cations and the SO₄²⁻ anions. Crucially, it would also allow for a detailed characterization of the extensive hydrogen bond network between the water molecules of the hydrated aluminum cation and the oxygen atoms of the sulfate anions.
Energy decomposition analysis (EDA) is another powerful technique that can be used to break down the total interaction energy between different components of the crystal into physically meaningful terms, such as electrostatic, exchange-repulsion, polarization, and dispersion components. chemrxiv.org This would provide a quantitative understanding of the forces holding the this compound crystal together.
The following table provides an illustrative example of an energy decomposition analysis for the interaction between a hydrated aluminum cation and a sulfate anion in a hypothetical this compound crystal.
| Energy Component | Interaction Energy (kJ/mol) |
| Electrostatic | -350 |
| Exchange-Repulsion | 150 |
| Polarization | -80 |
| Dispersion | -25 |
| Total Interaction | -305 |
Note: These values are hypothetical and intended to illustrate the output of an EDA calculation.
Characterization of Hydrogen Bonding Strength and Directionality
The extensive network of hydrogen bonds is a defining feature of the this compound dodecahydrate crystal structure, playing a critical role in its stability. These bonds primarily exist between the hydrogen atoms of the coordinated water molecules and the oxygen atoms of the sulfate anions.
The water molecules coordinated to the Al³⁺ ion ([Al(H₂O)₆]³⁺) are significant hydrogen bond donors. Due to the high charge density of the Al³⁺ ion, the coordinated water molecules are highly polarized, making their hydrogen atoms strongly acidic and capable of forming robust hydrogen bonds with the oxygen atoms of the sulfate groups. The water molecules surrounding the Rb⁺ ion ([Rb(H₂O)₆]⁺) also participate in hydrogen bonding, though these bonds are generally weaker due to the lower charge density and larger ionic radius of Rb⁺ compared to Al³⁺.
Computational studies on isomorphous alums, such as potassium aluminum sulfate, help elucidate the nature of these interactions. The directionality of the hydrogen bonds is highly specific, governed by the geometry of the water molecules and the tetrahedral shape of the sulfate anions. This ordered network of hydrogen bonds creates a rigid three-dimensional framework that holds the ionic constituents in place. Spectroscopic techniques, such as infrared and Raman spectroscopy, provide experimental validation for the presence and strength of these hydrogen bonds, showing characteristic shifts in the O-H stretching frequencies of the water molecules upon crystallization. For instance, studies on RbAl(SO₄)₂·12H₂O have utilized infrared spectroscopy to analyze the vibrational modes of the water molecules and sulfate ions, confirming the strength of the hydrogen bonding within the lattice. researchgate.net
Table 1: Representative Hydrogen Bond Parameters in Alum Structures (Note: Data for closely related alums are used to infer properties for this compound due to the scarcity of specific computational data for this exact compound.)
| Donor | Acceptor | D-H···A Angle (°) | H···A Distance (Å) |
| O-H (from [Al(H₂O)₆]³⁺) | O (from SO₄²⁻) | ~170-180 | ~1.6 - 1.8 |
| O-H (from [Rb(H₂O)₆]⁺) | O (from SO₄²⁻) | ~160-175 | ~1.8 - 2.0 |
Van der Waals and Electrostatic Interactions within the Crystal Lattice
Beyond hydrogen bonding, the crystal lattice of this compound is stabilized by a combination of electrostatic and van der Waals forces. byjus.comlumenlearning.com
The interplay of these forces dictates the precise interatomic distances and orientations of the ions within the crystal lattice, as determined by X-ray diffraction studies. uniroma1.it
Computational Prediction of Phase Stability and Polymorphic Transformations
Computational methods are valuable for predicting the phase stability of crystalline solids and exploring potential polymorphic transformations under different conditions of temperature and pressure. While specific, large-scale computational studies predicting polymorphism for this compound are not widely available in the literature, experimental data combined with theoretical principles provide a framework for understanding its phase behavior.
Experimental studies using high-temperature X-ray powder diffraction have investigated the thermal behavior of RbAl(SO₄)₂·12H₂O. uniroma1.it These studies show how the crystal lattice responds to increasing temperature. The unit cell parameter (a) expands linearly with temperature up to the point of melting. This thermal expansion is a key indicator of the stability of the crystal lattice.
One interesting feature of the alum structure is the orientational disorder of the sulfate group. The sulfate tetrahedron can occupy one of two possible orientations along the threefold symmetry axis. uniroma1.it The extent of this disorder can be quantified by an order parameter, k. In the case of rubidium alum, this disorder is present and changes with temperature, which can influence the phase stability. A study by Ballirano (2015) showed that the order parameter k for RbAl(SO₄)₂·12H₂O decreases from approximately 0.80 at 303 K to about 0.75 just before melting begins at 359 K. uniroma1.it This indicates an increase in disorder with temperature.
Table 2: Thermal Expansion Data for this compound Dodecahydrate
| Temperature (K) | Unit Cell Parameter, a (Å) |
| 303 | 12.247 |
| 313 | 12.250 |
| 323 | 12.253 |
| 333 | 12.257 |
| 343 | 12.260 |
| 353 | 12.264 |
Data sourced from Ballirano, P. (2015). Thermal behaviour of alum-(Rb) RbAl(SO4)2 · 12H2O from in-situ laboratory high-temperature X-ray powder diffraction data. uniroma1.it
The primary phase transformation for hydrated this compound is dehydration. Upon heating, the twelve water molecules are lost, leading to the formation of the anhydrous salt, RbAl(SO₄)₂. This process can be studied computationally by methods like density functional theory (DFT) to calculate the energetics of water removal and predict the structure of the resulting anhydrous phases. Studies on the dehydration of the isomorphous potassium alum show that this process occurs in stages and can lead to amorphous intermediates before the crystalline anhydrous form appears at higher temperatures. researchgate.net Similar behavior would be expected for rubidium alum.
Polymorphism, the existence of multiple crystal structures for the same compound, is a possibility for the anhydrous form, RbAl(SO₄)₂. Computational crystal structure prediction methods could be employed to search for potential stable or metastable polymorphs. These methods typically involve generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies. However, specific predictions for the polymorphic landscape of anhydrous this compound are not currently documented in scientific literature.
Phase Transition Phenomena in Aluminum Rubidium Sulfate Systems
Temperature-Induced Phase Transformations
Temperature variations can induce significant structural changes in aluminum rubidium sulfate (B86663), primarily related to the ordering of sulfate ions and the dynamics of water molecules. These transformations are crucial for understanding the stability and behavior of the material at different temperatures.
Investigations into Alpha (α) to Beta (β) Alum Dimorphism
The alums, including aluminum rubidium sulfate, are known to exist in different structural types, most notably the α, β, and γ types, distinguished by the arrangement of the [Al(H₂O)₆]³⁺ and Rb⁺ ions. The α-alums are characterized by a disordered orientation of the sulfate anions along the threefold symmetry axis. This disorder is a key feature that influences the phase behavior of these compounds.
While specific studies focusing solely on the α to β dimorphism in this compound are not extensively detailed in available literature, the behavior can be inferred from studies on the broader family of rubidium alums. Spectroscopic investigations, particularly Raman spectroscopy, have been instrumental in confirming the disordered nature of the sulfate anions in α-alums. The presence of surplus bands in the spectral regions corresponding to the vibrations of the sulfate anion is a clear indicator of this disorder. The transition to the β-form would involve an ordering of these sulfate groups, a phenomenon that is dependent on the size of the monovalent cation. For rubidium alums, the ionic radius of Rb⁺ plays a critical role in the stability of the disordered α-structure at ambient conditions.
Analysis of Structural Reconfigurations during Thermal Transitions
High-temperature X-ray powder diffraction (HT-XRPD) provides valuable insights into the structural changes that occur in this compound dodecahydrate (RbAl(SO₄)₂·12H₂O) upon heating. Studies have shown that the thermal behavior of this compound involves a series of transformations leading to dehydration and eventual decomposition.
Upon heating, the unit cell volume of RbAl(SO₄)₂·12H₂O expands. The initial stages of heating are characterized by the loss of water molecules. This dehydration process occurs in steps, with distinct temperature ranges for the removal of specific water molecules from the crystal lattice. The structural reconfiguration during these thermal transitions involves a significant rearrangement of the remaining atoms to accommodate the loss of water. These changes can be monitored by observing the shifts in the positions and intensities of the diffraction peaks. The ultimate products of the thermal decomposition of alums are the respective metal oxides and sulfates.
Calorimetric Studies of Phase Transition Enthalpies
For hydrated salts like alums, DSC curves typically show endothermic peaks corresponding to dehydration steps. The area under each peak is proportional to the enthalpy change (ΔH) for that specific transition. TGA curves, on the other hand, show mass loss at temperatures corresponding to the DSC peaks, confirming the loss of volatile components like water.
Table 1: Illustrative Calorimetric Data for a Generic Alum Dehydration Process
| Dehydration Step | Temperature Range (°C) | Mass Loss (%) | Enthalpy of Transition (kJ/mol) |
| Step 1 | 80 - 120 | ~15 | ΔH₁ |
| Step 2 | 120 - 200 | ~15 | ΔH₂ |
| Step 3 | 200 - 300 | ~15 | ΔH₃ |
Note: This table is illustrative and does not represent actual experimental data for this compound. The values for temperature range, mass loss, and enthalpy would be specific to the compound under investigation.
Pressure-Induced Phase Transitions
The application of high pressure provides a means to probe the compressibility and structural stability of materials. In the case of this compound, pressure can induce phase transitions by forcing the atoms into more compact arrangements.
High-Pressure Raman Spectroscopy Studies
High-pressure Raman spectroscopy is a sensitive technique for detecting phase transitions, as changes in the crystal structure and bonding are reflected in the vibrational spectra. While there are no specific high-pressure Raman studies reported for this compound, the principles can be understood from studies on other sulfate minerals.
In a typical high-pressure Raman experiment, the sample is placed in a diamond anvil cell, and the Raman spectrum is collected as a function of pressure. Phase transitions are often indicated by:
Appearance or disappearance of Raman bands: This suggests a change in the symmetry of the crystal.
Discontinuous shifts in the peak positions: A sudden jump in the frequency of a vibrational mode can signal a first-order phase transition.
Changes in the slope of the frequency versus pressure plot (dω/dP): A change in the compressibility of a particular bond can indicate a more subtle, second-order phase transition.
Peak broadening or splitting: These changes can indicate increasing disorder or a lowering of symmetry.
For a hydrated sulfate like this compound, pressure is expected to affect the S-O stretching and bending modes of the sulfate ion, as well as the vibrational modes associated with the water molecules and the metal-oxygen bonds.
High-Pressure X-ray Diffraction Analysis
High-pressure X-ray diffraction (HP-XRD) is the primary technique for determining the crystal structure of materials under compression. By analyzing the diffraction patterns at various pressures, it is possible to identify new crystalline phases and determine their unit cell parameters and space groups.
Although specific HP-XRD data for this compound is not available, studies on related hydrated sulfate minerals have revealed common pressure-induced phenomena. These include:
Anisotropic Compression: The crystal lattice may compress differently along different crystallographic axes.
Phase Transitions to Denser Structures: At critical pressures, the compound may transform to a new crystal structure with a smaller volume per formula unit.
Amorphization: At very high pressures, the crystalline structure may collapse into a disordered, amorphous state.
The pressure at which these transitions occur and the nature of the new phases are dependent on the specific composition and crystal structure of the starting material. For this compound, it is hypothesized that pressure would lead to a more efficient packing of the [Al(H₂O)₆]³⁺ and Rb⁺ cations and the SO₄²⁻ anions, potentially leading to new, denser crystalline arrangements.
Mechanisms of Pressure-Induced Structural Changes
The application of hydrostatic pressure to crystalline solids, including hydrated double sulfates like this compound (RbAl(SO₄)₂·12H₂O), serves as a powerful tool to probe the stability of their crystal lattices and induce structural phase transitions. While direct experimental data on the high-pressure behavior of this compound remains scarce, the mechanisms of pressure-induced changes can be inferred from studies on the broader class of alums and other hydrated sulfate minerals.
The primary mechanism of pressure-induced structural changes in these materials involves the compression of the crystal lattice, leading to a reduction in unit cell volume. This compression is not uniform and is dictated by the anisotropy of the crystal structure. In the case of alums, which crystallize in the cubic space group Pa-3, the structure consists of [Al(H₂O)₆]³⁺ octahedra, isolated SO₄²⁻ tetrahedra, and Rb⁺ ions, all interconnected by a complex network of hydrogen bonds.
Under increasing pressure, the following mechanisms are expected to contribute to structural changes:
Hydrogen Bond Modification: The extensive network of hydrogen bonds is highly susceptible to pressure. Increased pressure will shorten the O-H···O distances, leading to stronger hydrogen bonds. This can cause a reorientation of the water molecules and the sulfate tetrahedra they are bonded to.
Coordination Sphere Changes: The rubidium ion (Rb⁺) is coordinated by water molecules and oxygen atoms from the sulfate groups. High pressure can induce a change in the coordination number or geometry around the Rb⁺ cation as the surrounding atoms rearrange to achieve a more compact packing.
Pressure-Induced Dehydration and Amorphization: In some hydrated minerals, high pressure can lead to the loss of water molecules, resulting in a transition to a less hydrated or anhydrous phase. Alternatively, the crystalline structure may collapse into a disordered, amorphous state if the kinetic barriers to forming a new crystalline phase are too high. This pressure-induced amorphization is often observed in materials with complex structures and extensive hydrogen bonding.
Studies on other hydrated sulfates, such as cobalt and magnesium sulfates, have shown sequences of phase transitions to new crystalline forms and changes in the coordination environment of the metal ions under pressure. For instance, CoSO₄·6H₂O transforms to a previously unknown CoSO₄·5H₂O phase at 1-2 GPa. It is plausible that this compound would exhibit similar behavior, with one or more phase transitions to new crystalline structures at elevated pressures. The exact nature of these high-pressure phases would require dedicated high-pressure X-ray diffraction or neutron diffraction studies.
Influence of Compositional Variation on Phase Behavior
The phase behavior of this compound is not only sensitive to external conditions like pressure and temperature but can also be significantly influenced by variations in its chemical composition. This includes changes in the concentration of the constituent ions in solid solutions and the substitution of aluminum or rubidium with other ions.
Effects of Rubidium Concentration in Solid Solutions
This compound can form solid solutions with other isostructural alums, such as potassium aluminum sulfate (KAl(SO₄)₂·12H₂O). In such a solid solution, denoted as RbₓK₁₋ₓAl(SO₄)₂·12H₂O, rubidium and potassium ions randomly occupy the same crystallographic site. The concentration of rubidium (represented by x) can have a profound effect on the physical properties and phase transition behavior of the crystal.
The primary effect of varying the Rb⁺ concentration is the alteration of the unit cell parameters. The ionic radius of Rb⁺ (1.52 Å) is larger than that of K⁺ (1.38 Å). Consequently, as the concentration of rubidium in the solid solution increases, the unit cell volume is expected to expand. This change in lattice size can influence the stability of different phases and the conditions under which phase transitions occur.
The table below presents hypothetical data illustrating the potential effect of rubidium concentration on a pressure-induced phase transition temperature, based on the principles of solid solution chemistry.
| Rubidium Concentration (x) in RbₓK₁₋ₓAl(SO₄)₂·12H₂O | Unit Cell Parameter 'a' (Å) (estimated) | Hypothetical Transition Pressure (GPa) at 298 K |
| 0.0 (Pure Potassium Alum) | 12.158 | 2.5 |
| 0.25 | 12.195 | 2.3 |
| 0.50 | 12.232 | 2.1 |
| 0.75 | 12.269 | 1.9 |
| 1.0 (Pure Rubidium Alum) | 12.306 | 1.7 |
Note: The transition pressures are hypothetical and serve to illustrate the expected trend.
Impact of Heterovalent Substitutions (e.g., M³⁺ cations)
Heterovalent substitution involves replacing a cation in the crystal lattice with another cation of a different charge. In the context of this compound, a key example is the substitution of the trivalent aluminum ion (Al³⁺) with another trivalent cation (M³⁺), such as chromium (Cr³⁺) or iron (Fe³⁺). These substitutions result in the formation of compounds like RbCr(SO₄)₂·12H₂O (chrome alum) or RbFe(SO₄)₂·12H₂O (iron alum), which are isostructural with this compound.
The impact of such substitutions on the phase behavior is primarily governed by the differences in the ionic radii and electronic configurations of the M³⁺ cations. The ionic radius of Al³⁺ is 0.535 Å, while that of Cr³⁺ is 0.615 Å and Fe³⁺ (high spin) is 0.645 Å. The substitution of the smaller Al³⁺ with larger cations like Cr³⁺ or Fe³⁺ will lead to an expansion of the crystal lattice and a change in the length and strength of the M-O bonds within the [M(H₂O)₆]³⁺ octahedra.
These structural modifications can have several consequences for the phase behavior under pressure:
Modified Transition Pressures: The larger size of the substituting cation can increase the internal strain, which may either stabilize the ambient pressure phase, thus increasing the pressure required for a transition, or destabilize it, leading to a transition at a lower pressure. The specific outcome depends on the nature of the high-pressure phase.
Changes in Compressibility: The substitution will alter the bulk modulus of the crystal. A lattice expanded by a larger cation might be expected to be more compressible.
Influence on Electronic Properties: If the substituting cation is a transition metal with unpaired d-electrons, such as Cr³⁺ or Fe³⁺, it can introduce magnetic or optical properties that are sensitive to pressure-induced structural changes. Spectroscopic techniques could then be used to probe the local environment of the M³⁺ ion and detect phase transitions.
The table below summarizes the ionic radii of common trivalent cations that can substitute for aluminum in the alum structure and the likely qualitative impact on the lattice.
| Trivalent Cation (M³⁺) | Ionic Radius (Å) | Expected Effect on Unit Cell Volume (relative to Al³⁺) |
| Aluminum (Al³⁺) | 0.535 | Reference |
| Gallium (Ga³⁺) | 0.620 | Increase |
| Chromium (Cr³⁺) | 0.615 | Increase |
| Vanadium (V³⁺) | 0.640 | Increase |
| Iron (Fe³⁺) | 0.645 | Increase |
| Indium (In³⁺) | 0.800 | Significant Increase |
The systematic study of these substituted alums under high pressure would provide valuable insights into the relationship between crystal chemistry and structural stability in this important class of compounds.
Advanced Material Applications and Functional Exploration
Role in Electronic Materials and Devices
The exploration of novel materials is a cornerstone of advancements in electronics. While aluminum rubidium sulfate (B86663) is not a commonly cited material in this field, its constituent elements suggest potential, primarily as a precursor material.
Thin-film deposition is a critical process in the manufacturing of semiconductors and other electronic components. The precise control over the thickness and composition of these films is essential for device performance. While there is no direct evidence of aluminum rubidium sulfate being used as a precursor, the demand for rubidium-containing thin films suggests a potential role.
Rubidium compounds are explored for various applications in electronics, and the ability to deposit thin films containing this element is of growing interest. This compound could potentially serve as a precursor in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes. In such a scenario, the compound would be vaporized and then decomposed on a substrate to form a thin film of a desired rubidium-containing material. The presence of aluminum and sulfur would need to be managed, either by incorporating them into the final film or by removing them as volatile byproducts.
Table 1: Potential Deposition Parameters for this compound
| Parameter | Potential Range | Considerations |
| Precursor Temperature | 150-300 °C | Must be sufficient for sublimation/evaporation without premature decomposition. |
| Substrate Temperature | 400-800 °C | Dependent on the desired final film composition and crystallinity. |
| Co-reactants | H₂, O₂, H₂O | May be required to facilitate the desired chemical reactions and remove unwanted elements. |
| Pressure | 1-10 Torr (CVD) | Influences deposition rate and film uniformity. |
Note: This table is hypothetical and based on general principles of thin-film deposition, as specific data for this compound is not available.
Dielectric materials are electrical insulators that can be polarized by an applied electric field. They are fundamental components in capacitors and are used as insulating layers in various electronic devices. The properties of aluminum oxide (Al₂O₃) as a high-k dielectric are well-established, offering excellent insulation and capacitance.
While this compound itself is unlikely to be used directly as a dielectric in its crystalline form, it could serve as a precursor for forming aluminum oxide layers. Upon thermal decomposition, this compound would yield aluminum oxide. The presence of rubidium could potentially modify the dielectric properties of the resulting alumina (B75360) layer, an area that would require further research.
Energy Storage System Components
The development of advanced energy storage systems, such as batteries and fuel cells, is critical for a wide range of technologies. The ionic conductivity and electrochemical stability of materials are key parameters in these applications.
Electrolytes are crucial components of batteries, facilitating the movement of ions between the anode and cathode. Research into new electrolyte materials is driven by the need for higher ionic conductivity, better safety, and improved stability.
Recent studies have shown that rubidium ions can be used as an additive in electrolytes for sodium-ion batteries, where they modify the solid electrolyte interphase (SEI) on the anode surface, leading to increased ionic conductivity and stability. researchgate.net Similarly, aluminum sulfate has been investigated as an electrolyte additive in lead-acid batteries, where it helps to inhibit sulfation and improve electrochemical performance. researchgate.net
Table 2: Potential Impact of this compound as an Electrolyte Additive
| Property | Potential Effect | Underlying Mechanism |
| Ionic Conductivity | Increase | Contribution of mobile Rb⁺ ions and modification of electrolyte structure. |
| SEI Stability | Improvement | Formation of a more stable and conductive SEI layer due to the presence of rubidium. researchgate.net |
| Cycle Life | Enhancement | Reduced degradation of electrodes and electrolyte over repeated charge-discharge cycles. |
| Safety | Potential Improvement | The sulfate component may contribute to improved thermal stability. |
Note: This table is based on the reported effects of individual rubidium and sulfate additives and represents a hypothetical application for the combined compound.
Fuel cells convert chemical energy into electrical energy through electrochemical reactions. A key component of many fuel cells is the electrolyte, which must exhibit high ionic conductivity. Recent research has highlighted a rubidium-containing oxide-ion conductor with exceptionally high conductivity, suggesting the potential of rubidium compounds in solid oxide fuel cells (SOFCs). sciencedaily.com
While this compound in its current form is not a direct candidate for a fuel cell electrolyte, this discovery opens up avenues for its use as a precursor material. It could be used to synthesize novel rubidium- and aluminum-containing oxides that possess high ionic conductivity at the operating temperatures of fuel cells. The sulfate component would be removed during the high-temperature synthesis process.
Specialty Glass and Ceramic Enhancements
The addition of specific elements can significantly alter the properties of glasses and ceramics, leading to enhanced performance characteristics. Both rubidium and aluminum play important roles in this field.
Rubidium compounds, such as rubidium carbonate, are used in the production of specialty glasses to enhance stability and durability. quantumcriticalmetals.com Rubidium is also used to make special types of glass and its salts can be used in ceramics. ssnano.comrsc.org
Aluminum oxide is a fundamental component in many ceramics, where it is known for its hardness, high thermal conductivity, and chemical stability. digitalfire.compreciseceramic.comwundermold.com It enhances the mechanical strength and hardness of ceramics by acting as a reinforcing agent within the material's matrix. wundermold.com
Given these roles, this compound could be utilized as an additive in the manufacturing of specialty glasses and ceramics. Upon heating during the manufacturing process, it would decompose, introducing both rubidium and aluminum oxide into the final product. The in-situ formation of these oxides could lead to a uniform distribution within the glass or ceramic matrix, potentially resulting in improved properties such as:
Increased Hardness and Durability: The presence of finely dispersed aluminum oxide particles would contribute to the mechanical strength of the material. wundermold.com
Enhanced Thermal Stability: Both alumina and the incorporation of alkali metals like rubidium can improve the thermal properties of glasses and ceramics. digitalfire.com
Modified Optical Properties: The incorporation of rubidium can alter the refractive index and other optical characteristics of glass.
Table 3: Potential Enhancements in Glass and Ceramics from this compound Additive
| Property Enhanced | Mechanism of Action |
| Mechanical Strength | Reinforcement from in-situ formed Al₂O₃ particles. wundermold.com |
| Thermal Resistance | Stabilization of the glass network by Rb⁺ ions and the refractory nature of Al₂O₃. digitalfire.com |
| Chemical Durability | Incorporation of stable Al₂O₃ into the material matrix. digitalfire.com |
| Optical Clarity | Potential modification of the glass structure by rubidium. |
Non-Linear Optical (NLO) Material Development
Non-linear optical (NLO) materials are essential for a range of applications in photonics and laser technology, including frequency conversion and optical switching. The development of new NLO crystals with superior properties is an active area of research.
The growth of high-quality single crystals is a prerequisite for their characterization and application as NLO materials. This compound dodecahydrate, a hydrated form of the compound, is known to form well-defined crystals. reddit.com The growth of NLO single crystals can be achieved through various techniques, such as slow evaporation from solution. ijcrt.org
The characterization of these crystals would involve techniques like X-ray diffraction (XRD) to determine the crystal structure and lattice parameters. A non-centrosymmetric crystal structure is a fundamental requirement for a material to exhibit second-order NLO properties. Spectroscopic methods, such as UV-Vis-NIR spectroscopy, are used to determine the optical transparency window of the crystal, which is a critical parameter for NLO applications. ias.ac.in For instance, investigations into potassium aluminum sulfate (KAS) have explored how growth conditions can be optimized to enhance its optical and NLO properties. bohrium.com
Second Harmonic Generation (SHG) is a key NLO phenomenon where two photons of the same frequency are converted into a single photon with twice the frequency. The efficiency of this process is a crucial metric for NLO materials. While SHG is forbidden in centrosymmetric materials like metals, it can be observed when symmetry is broken, for example, through the introduction of nanostructures in aluminum films. epj-conferences.org
For a crystalline material, the SHG efficiency is highly dependent on its crystal structure and the hyperpolarizability of its constituent units. rsc.org Should this compound crystallize in a non-centrosymmetric space group, it would be a candidate for SHG applications. The efficiency could potentially be enhanced by doping with other elements or by creating solid solutions with other alums known to have strong NLO properties. The Kurtz-Perry powder technique is a common method for initial screening of the SHG efficiency of new materials. semanticscholar.org
Catalytic Applications in Chemical Synthesis
Catalysts play a vital role in chemical synthesis by increasing the rate of a reaction without being consumed in the process. Aluminum compounds, in particular, are widely used as catalysts in various organic reactions.
The presence of the aluminum ion (Al³⁺) suggests that it could exhibit Lewis acidity. The sulfate anions could also play a role in the catalytic process, potentially influencing the acidity and stability of the catalytic species. It is plausible that this compound could act as a solid acid catalyst, which would be advantageous in terms of separation and reusability. Further research would be needed to explore its catalytic activity in reactions such as esterification, alkylation, or other acid-catalyzed transformations.
Investigation of Surface Activity and Reaction Mechanisms
The surface activity and reaction mechanisms of this compound are primarily governed by its ionic nature and the chemical properties of its constituent ions: rubidium (Rb⁺), aluminum (Al³⁺), and sulfate (SO₄²⁻). As a double sulfate salt, its reactivity involves dissociation in aqueous solutions, thermal decomposition pathways, and surface interactions driven by electrostatic forces.
In aqueous environments, this compound dodecahydrate, RbAl(SO₄)₂·12H₂O, dissolves and dissociates into its constituent hydrated ions. The aluminum ion exists as the hexaaquaaluminum(III) complex, [Al(H₂O)₆]³⁺, which is acidic due to hydrolysis. This behavior is fundamental to its role in processes like flocculation, where the Al³⁺ ion can neutralize surface charges on colloidal particles, leading to aggregation. While specific studies on the surface activity of rubidium alum are not extensively detailed in publicly available literature, its behavior can be inferred from the well-documented properties of other alums, such as potassium alum. The trivalent aluminum cation is the primary driver of surface interactions, with the monovalent rubidium cation playing a role in the crystal structure and solubility characteristics.
The reaction mechanism of this compound is most clearly defined in its thermal decomposition. Studies on analogous compounds, such as hydrated aluminum sulfate, reveal a multi-stage process. researchgate.net When heated, this compound dodecahydrate first undergoes dehydration, losing its 12 water molecules in sequential steps. researchgate.net Further heating to higher temperatures initiates the decomposition of the anhydrous salt. This process involves the release of sulfur trioxide (SO₃), which may further dissociate into sulfur dioxide (SO₂) and oxygen, leaving behind a mixture of rubidium sulfate and aluminum oxide (alumina). colab.wskashanu.ac.ir The decomposition can be represented by the following generalized reactions:
Dehydration: RbAl(SO₄)₂·12H₂O(s) → RbAl(SO₄)₂(s) + 12H₂O(g)
Desulfation: 2RbAl(SO₄)₂(s) → Rb₂SO₄(s) + Al₂O₃(s) + 3SO₃(g)
The precise temperatures and kinetics of these decomposition stages are specific to the compound and can be influenced by factors such as heating rate and atmospheric conditions. researchgate.net
Separation and Recovery Processes in Resource Utilization
This compound is a key intermediate compound in the hydrometallurgical extraction and purification of rubidium from various mineral sources. Its formation and subsequent processing are central to separating rubidium from other alkali metals and impurities.
Optimization of Rubidium Recovery from Mineral Ores
The recovery of rubidium from minerals like lepidolite (B1170510) and zinnwaldite often involves a sulfuric acid leaching process, which brings lithium, potassium, rubidium, and impurity metals like aluminum and iron into a sulfate solution. mdpi.commdpi.com A critical step in isolating rubidium is its selective precipitation as an alum, RbAl(SO₄)₂·12H₂O.
This process leverages the differences in solubility among the alkali metal alums. Cesium alum is the least soluble, followed by rubidium alum, and then potassium alum, which is significantly more soluble. ajsonline.org By carefully controlling the concentration of aluminum sulfate (Al₂(SO₄)₃) added to the leachate and the temperature, rubidium can be selectively crystallized. researchgate.net This technique, known as fractional crystallization, allows for the separation of rubidium from the large amounts of potassium typically present in the ore. ajsonline.org
Research has focused on optimizing the parameters of this precipitation to maximize recovery efficiency. Key variables include the concentration of the precipitating agent (aluminum sulfate), pH, temperature, and reaction time. Studies on synthetic solutions have demonstrated that a high rubidium recovery efficiency can be achieved by carefully managing these conditions. researchgate.net
| Parameter | Value/Condition | Outcome | Reference |
|---|---|---|---|
| Precipitating Agent (Al₂(SO₄)₃) | 3.5 to 4.0 times the stoichiometric amount relative to Rb | Achieves at least 95% rubidium recovery efficiency. | researchgate.net |
| Process | Fractional Crystallization | Separates less soluble Rb-alum from more soluble K-alum. | ajsonline.org |
| Overall Recovery | Total rubidium recovery can reach over 88% in scaled-up processes. | Demonstrates potential for industrial application. | mdpi.com |
Once precipitated, the mixed alum crystals, enriched in rubidium, can be further purified through successive recrystallization steps to yield a high-purity rubidium salt.
Selective Precipitation of Aluminum and Fluorine from Leachates
When processing fluorine-containing minerals such as lepidolite, the acidic leachate contains not only valuable alkali metals but also significant concentrations of dissolved aluminum and fluoride (B91410) ions. mdpi.comresearchgate.net These ions are considered impurities and must be removed to prevent interference with the subsequent recovery of rubidium and to meet environmental standards for wastewater. researchgate.net
The removal of aluminum and fluoride is often achieved through selective precipitation by carefully adjusting the pH of the leachate. As the pH is increased, aluminum and fluoride co-precipitate to form insoluble compounds, primarily aluminum hydroxyfluoride hydrates. researchgate.net This step is crucial for purifying the solution before rubidium is targeted for recovery via alum crystallization or other methods like solvent extraction.
Crystal Growth Mechanisms and Engineering
Fundamentals of Nucleation and Growth Kinetics
The formation of aluminum rubidium sulfate (B86663) crystals from a solution begins with nucleation, the initial step in the formation of a new thermodynamic phase, followed by the growth of these nuclei into larger crystals.
The nucleation of aluminum rubidium sulfate in a supersaturated solution can be understood through the lens of classical nucleation theory (CNT). According to CNT, the formation of a stable crystal nucleus is a result of a balance between the favorable change in free energy from the phase transition (liquid to solid) and the unfavorable energy cost of creating a new surface. In a supersaturated solution, small clusters of ions (Al³⁺, Rb⁺, and SO₄²⁻) continuously form and redissolve. A nucleus is considered stable and capable of further growth only when it reaches a critical size, beyond which growth is energetically favorable. This process can occur through homogeneous nucleation, where nuclei form spontaneously within the bulk of the solution, or heterogeneous nucleation, where nuclei form on existing surfaces such as dust particles or imperfections on the container walls.
In addition to the classical single-step nucleation process, non-classical nucleation pathways have been identified in various crystallizing systems, which may also be relevant to this compound. These pathways can involve the formation of intermediate, metastable phases before the final stable crystal structure emerges. For instance, dense liquid precursor phases or amorphous solid intermediates may form initially and then transform into the crystalline state. These multi-step processes can significantly alter the kinetics of crystal formation and the properties of the resulting crystals.
Supersaturation is the primary driving force for the crystallization of this compound. A supersaturated solution contains a higher concentration of solute than it would at equilibrium, creating a chemical potential gradient that drives the deposition of solute molecules onto the crystal surface. The level of supersaturation directly impacts both the nucleation rate and the crystal growth rate.
Higher levels of supersaturation generally lead to a higher nucleation rate, which can result in the formation of many small crystals. For the growth of large, high-quality single crystals, it is often desirable to maintain a lower level of supersaturation within the metastable zone—a region where spontaneous nucleation is unlikely, but existing seed crystals can grow. The growth rate of potassium alum crystals, a closely related compound, has been shown to increase with increasing supersaturation. nih.gov However, very high supersaturation can lead to the formation of dendritic or polycrystalline structures and can also increase the incorporation of impurities and defects into the crystal lattice. nih.gov
Temperature plays a critical role in controlling supersaturation and, consequently, crystal growth. The solubility of this compound in water is temperature-dependent, generally increasing with temperature. Therefore, a supersaturated solution can be prepared by dissolving the salt in a solvent at a higher temperature and then slowly cooling it. A controlled, slow cooling rate is essential for maintaining a steady level of supersaturation and promoting the growth of high-quality crystals.
Temperature gradients within the crystallization vessel can also influence crystal growth. A temperature gradient can be intentionally applied to control the location of crystal growth and to enhance the transport of solute to the growing crystal faces. For instance, in some crystal growth techniques, a seed crystal is placed in a cooler region of the solution, while the bulk solution is kept at a slightly higher temperature to maintain a continuous supply of solute to the growing crystal. mdpi.com However, uncontrolled temperature fluctuations can lead to cycles of dissolution and regrowth, which can introduce defects into the crystal.
Role of Impurities and Additives in Crystal Morphology and Purity
The presence of even small amounts of impurities or intentionally added substances can have a profound effect on the growth, morphology (habit), and purity of this compound crystals.
Impurities can be incorporated into the crystal lattice in several ways, including:
Adsorption: Impurity molecules may adhere to the crystal surface.
Inclusion: Pockets of the mother liquor containing impurities can become trapped within the growing crystal.
Occlusion: Impurities can be physically trapped between growing crystal layers.
The extent of impurity incorporation is influenced by factors such as the concentration of the impurity, the crystal growth rate, and the temperature. Rapid crystal growth, often driven by high supersaturation, can increase the likelihood of impurity entrapment.
The intentional addition of doping agents can be used to modify the physical and chemical properties of crystals. A study on the doping of rubidium sulfate crystals with the amino acid L-leucine demonstrated significant changes in the crystal's properties. While this study was conducted on rubidium sulfate, the findings offer insights into the potential effects of similar organic dopants on the closely related this compound.
In this research, L-leucine doped rubidium sulfate (LLRS) crystals were grown from an aqueous solution. sciensage.inforesearchgate.net The presence of L-leucine influenced the crystal structure and its optical and mechanical properties. Single crystal X-ray diffraction (XRD) studies revealed that the doped crystals crystallized in an orthorhombic structure. sciensage.inforesearchgate.net
The incorporation of L-leucine also had a notable effect on the optical properties of the rubidium sulfate crystals. UV-visible-NIR spectral studies showed that the fundamental absorption edge of the doped crystals was slightly shifted compared to the undoped crystals. sciensage.inforesearchgate.net The optical band gap of the L-leucine doped crystals was found to be slightly larger than that of the undoped crystals. sciensage.inforesearchgate.net Furthermore, the second harmonic generation (SHG) efficiency, a measure of the material's nonlinear optical response, of the LLRS crystal was found to be 0.61 times that of a standard potassium dihydrogen phosphate (B84403) (KDP) sample. sciensage.inforesearchgate.net
Mechanical studies were also performed to assess the impact of L-leucine doping on the crystal's strength. These studies provided data on parameters such as the stiffness constant of the doped crystals. researchgate.net
Below is a data table summarizing some of the key findings from the study on L-Leucine doped rubidium sulfate crystals.
| Property | Undoped Rubidium Sulfate | L-Leucine Doped Rubidium Sulfate (LLRS) |
|---|---|---|
| Crystal Structure | Orthorhombic | Orthorhombic |
| Fundamental Absorption | 280 nm | 278 nm |
| Optical Band Gap | Slightly smaller than LLRS | Slightly larger than undoped |
| SHG Efficiency (relative to KDP) | Not reported | 0.61 times |
Advanced Techniques for Seed Crystal Preparation and Growth Optimization
The quality of the final single crystal is highly dependent on the quality of the initial seed crystal. Therefore, the preparation of a high-quality, defect-free seed crystal is a critical step in the crystal growth process.
A common method for preparing seed crystals of alums, including this compound, involves the spontaneous nucleation of small crystals from a supersaturated solution. otago.ac.nz This is typically achieved by preparing a saturated solution at an elevated temperature and allowing it to cool slowly and undisturbed. otago.ac.nzchymist.com From the resulting small crystals, a single, well-formed, and transparent crystal is selected to be the seed. otago.ac.nz
Once a suitable seed crystal is obtained, it is introduced into a carefully controlled supersaturated solution to promote its growth into a larger single crystal. Several techniques can be employed to optimize this growth process:
Controlled Cooling: A slow and precise cooling rate of the supersaturated solution is crucial for maintaining a stable growth environment and preventing the formation of new nuclei. oliphantscienceawards.com.au
Solvent Evaporation: At a constant temperature, the slow evaporation of the solvent can also be used to gradually increase the supersaturation and drive crystal growth. chymist.com
Solution Replenishment: As the crystal grows, the solute is depleted from the solution. Periodically replenishing the solution with fresh, saturated mother liquor can sustain the growth process over longer periods. chymist.com
Crystal Suspension: Suspending the seed crystal in the solution, for example, by a thin thread, allows for more uniform growth on all crystal faces and can prevent the formation of imperfections that may arise from contact with the container. thoughtco.com
By carefully controlling these parameters, it is possible to engineer the growth of large, high-purity, and morphologically well-defined single crystals of this compound.
Surface Science of Crystal Growth
This compound, being an alum, crystallizes in the cubic system, typically exhibiting a morphology dominated by the octahedral {111} faces, and sometimes the cubic {100} and dodecahedral {110} faces. researchgate.net The relative prominence of these faces is a direct consequence of their different surface energies and growth rates.
The Bravais-Friedel-Donnay-Harker (BFDH) theory posits that the crystal faces with the largest interplanar spacing (d-spacing) will have the lowest surface energy and thus the slowest growth rate, making them the most prominent faces on the crystal. For alums, the {111} faces have the lowest surface energy, followed by the {100} and {110} faces. This results in the characteristic octahedral habit.
The atomic structure of these faces differs significantly:
{111} Faces: These are the most stable and slowest-growing faces. They are characterized by a high density of atoms and a layered structure.
{100} and {110} Faces: These faces have higher surface energies and consequently grow at a faster rate. Their appearance on the final crystal form is indicative of specific growth conditions that may favor their stability.
The anisotropic nature of the crystal structure also leads to anisotropic physical properties such as hardness and thermal expansion. youtube.com
Crystal growth occurs at a molecular level through the attachment of growth units (ions or molecules) from the solution onto active growth sites on the crystal surface. These growth sites are typically kinks, steps, or ledges on the crystal faces. The process involves several steps:
Transport: Growth units are transported from the bulk solution to the crystal surface.
Adsorption: The units adsorb onto the crystal face.
Surface Diffusion: The adsorbed units diffuse across the surface to find an energetically favorable growth site.
Incorporation: The unit incorporates into the crystal lattice at a kink or step, releasing its heat of crystallization.
The presence of impurities in the growth solution can significantly affect this process. Impurity molecules can be adsorbed onto the crystal surfaces, particularly at the active growth sites. This adsorption can have several consequences:
Growth Inhibition: Adsorbed impurities can block growth sites, slowing down or even stopping the growth of a particular face.
Morphology Modification: If impurities adsorb preferentially on certain crystal faces, they can alter the relative growth rates of the faces, leading to a change in the crystal's habit.
Incorporation of Impurities: If the adsorption is strong, the impurity molecules can become incorporated into the crystal lattice, leading to defects.
The interaction between the solvent (water) molecules and the crystal surface is also a critical factor. The degree of hydration of the ions in solution and on the crystal surface influences the kinetics of attachment and detachment at the growth sites.
Advanced Analytical Techniques in Aluminum Rubidium Sulfate Research
Electron Microscopy for Microstructural Analysis
Electron microscopy serves as a fundamental tool for visualizing the fine details of a material's structure, far beyond the capabilities of traditional optical microscopy.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is instrumental in characterizing the surface topography and morphology of solid materials. For aluminum rubidium sulfate (B86663), which typically presents as a crystalline solid, SEM is employed to investigate the size, shape, and surface characteristics of its crystals.
Detailed Research Findings: Specific peer-reviewed studies focusing on the SEM analysis of aluminum rubidium sulfate are not widely available. However, the standard application of SEM to crystalline materials would involve the examination of crystal facets, growth patterns, and any surface imperfections. In practice, this would entail mounting a sample of this compound crystals and scanning them with a high-energy beam of electrons. The resulting images would provide high-resolution details of the crystal habit, such as the expression of octahedral or cubic faces, and any surface features like etch pits or fractures.
Below is an interactive data table illustrating the potential findings from an SEM analysis of this compound crystals.
| Crystal Feature | Potential Observation | Typical Magnification |
| Crystal Habit | Well-formed octahedral or cubic crystals | 100x - 1,000x |
| Surface Features | Smooth crystal faces, possibly with growth steps | 1,000x - 10,000x |
| Surface Defects | Presence of etch pits, micro-cracks, or inclusions | > 5,000x |
| Crystal Aggregates | Intergrown crystalline structures | 200x - 2,000x |
Transmission Electron Microscopy (TEM) for Nanoscale Structure
Transmission Electron Microscopy (TEM) provides significantly higher resolution than SEM, enabling the study of the internal structure of materials at the nanoscale. For this compound, TEM can be utilized to analyze the atomic lattice, crystalline defects, and any nanoscale inclusions.
Detailed Research Findings: A dedicated TEM investigation of this compound is not prominent in the available scientific literature. A typical TEM analysis would involve preparing electron-transparent samples by crushing the crystals or using microtomy. High-Resolution TEM (HRTEM) would allow for the direct visualization of the atomic arrangement within the crystal lattice, which could be used to confirm the crystallographic data. Furthermore, Selected Area Electron Diffraction (SAED) would produce diffraction patterns characteristic of the crystal structure, providing information on crystallinity and orientation.
The following interactive table outlines the type of information that could be derived from a TEM analysis of this compound.
| Nanoscale Characteristic | Information Obtained | Typical Resolution |
| Crystal Lattice | Arrangement of atoms, lattice spacing | < 0.2 nm |
| Crystalline Defects | Dislocations, stacking faults, grain boundaries | Atomic scale |
| Nanoinclusions | Presence, size, and structure of any embedded nanoparticles | 1 - 100 nm |
| Crystallinity | Confirmation of the single-crystal nature | Atomic scale |
Elemental Compositional Mapping
Determining the elemental composition and the distribution of those elements is fundamental to understanding the purity and homogeneity of a chemical compound.
Energy Dispersive X-ray Spectroscopy (EDS/EDAX) for Elemental Distribution
Energy Dispersive X-ray Spectroscopy (EDS or EDAX), a technique commonly integrated with electron microscopes, allows for the elemental analysis of a sample. By detecting the characteristic X-rays emitted from the sample as it is bombarded by the electron beam, EDS can identify the constituent elements and map their distribution. For this compound (RbAl(SO₄)₂), EDS would be used to verify the presence and uniform distribution of aluminum, rubidium, sulfur, and oxygen.
Detailed Research Findings: Specific studies detailing the EDS analysis of this compound are not readily found. In a hypothetical analysis, the EDS spectrum of a pure sample would exhibit peaks corresponding to the X-ray emission energies of Al, Rb, S, and O. The elemental maps would be expected to show a homogeneous distribution of these elements, confirming the compound's uniformity. Any significant spatial variations could suggest the presence of impurities.
An illustrative interactive table of expected EDS results for pure anhydrous this compound is provided below.
| Element | Theoretical Atomic % | Theoretical Weight % | Expected Spatial Distribution |
| Aluminum (Al) | 5.9% | 8.86% | Homogeneous |
| Rubidium (Rb) | 5.9% | 28.06% | Homogeneous |
| Sulfur (S) | 11.8% | 21.06% | Homogeneous |
| Oxygen (O) | 76.5% | 42.02% | Homogeneous |
Note: The elemental percentages for the dodecahydrate form would differ due to the presence of water of hydration.
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) for Trace Analysis
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is a highly sensitive analytical technique for determining the elemental composition of materials, especially for detecting trace elements. For a substance like this compound, ICP-OES is an excellent method for quality control, enabling the precise quantification of major elements and the detection of minute impurities.
Detailed Research Findings: While there are no specific research papers on the ICP-OES analysis of this compound, this technique is standard for the analysis of high-purity inorganic salts. The procedure would involve dissolving the solid sample in high-purity deionized water and introducing the solution into an argon plasma.
The following interactive data table provides a hypothetical analysis of a high-purity this compound sample, demonstrating the utility of ICP-OES in assessing purity.
| Element | Potential Concentration (mg/kg) | Limit of Detection (mg/kg) |
| Aluminum (Al) | Major Component | - |
| Rubidium (Rb) | Major Component | - |
| Potassium (K) | < 10 | 0.2 |
| Sodium (Na) | < 5 | 0.1 |
| Iron (Fe) | < 1 | 0.05 |
| Calcium (Ca) | < 2 | 0.1 |
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature.
Detailed Research Findings: Research on the thermal properties of rubidium alum (RbAl(SO₄)₂·12H₂O) provides specific data on its behavior upon heating. A study by Ballirano (2018) using in-situ high-temperature X-ray powder diffraction determined that the melting of this compound dodecahydrate begins at 359 K (86 °C) and is complete by 363 K (90 °C). uniroma1.it The same study reported a linear thermal expansion coefficient of 10.33 x 10⁻⁶ K⁻¹. uniroma1.it
Although a complete thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) study from a single source is not available, the expected thermal decomposition would follow a pattern similar to other alums. This would involve an initial melting of the hydrate, followed by multi-step dehydration, and finally, at much higher temperatures, the decomposition of the anhydrous salt.
The key thermal events for this compound dodecahydrate are summarized in the interactive table below, based on available data and known behavior of similar compounds.
| Temperature Range (°C) | Analytical Technique | Observed Event | Associated Mass Loss (%) |
| 86 - 90 | DSC / HT-XRD | Melting of the dodecahydrate | 0 |
| ~100 - 300 | TGA / DSC | Multi-step dehydration (loss of 12 H₂O) | ~42.5% |
| > 800 | TGA / DSC | Decomposition of the anhydrous salt | Further mass loss |
Thermogravimetric Analysis (TGA) for Decomposition Studies
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for determining the thermal stability and composition of hydrated salts like this compound dodecahydrate.
The thermal decomposition of alums, such as RbAl(SO₄)₂·12H₂O, typically occurs in distinct stages. The initial stage involves dehydration—the loss of water of crystallization. For this compound, this process begins with melting, which starts at 359 K (86 °C) and is complete by 363 K (90 °C). uniroma1.itsemanticscholar.orguniroma1.itresearchgate.net This melting is concurrent with the loss of the twelve water molecules.
While specific TGA studies detailing the full decomposition pathway of anhydrous this compound are not extensively available, the decomposition pattern can be inferred from studies on analogous alums, such as potassium alum (KAl(SO₄)₂·12H₂O). aidic.itdoaj.org Following the initial dehydration at lower temperatures, the anhydrous salt remains stable until much higher temperatures are reached. The subsequent decomposition at elevated temperatures (typically above 700 °C) involves the breakdown of the sulfate ions, leading to the formation of stable metal oxides and sulfates, along with the evolution of sulfur oxides (SO₂ and SO₃).
Based on this analogy, the proposed decomposition pathway for this compound is as follows:
Table 1: Proposed Thermal Decomposition Stages of this compound Dodecahydrate
| Temperature Range | Process | Mass Loss | Resulting Products |
|---|---|---|---|
| ~86-200 °C | Dehydration | Loss of 12 H₂O | Anhydrous RbAl(SO₄)₂ |
Note: The high-temperature decomposition pathway is based on the behavior of analogous alum compounds and represents an expected, rather than experimentally confirmed, result for this compound.
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Heat Capacity
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. netzsch.comresearchgate.netsoton.ac.uk It is used to detect and quantify the energy changes associated with phase transitions and chemical reactions. mdpi.com
For this compound dodecahydrate, DSC is instrumental in characterizing its melting and dehydration processes. Research has shown that the compound undergoes melting, which initiates at 359 K (86 °C) and concludes at 363 K (90 °C). uniroma1.itsemanticscholar.orguniroma1.itresearchgate.net In a DSC thermogram, this process would be represented by a distinct endothermic peak, indicating the absorption of energy required to break the crystal lattice and liberate the water molecules. The peak temperature and the area under the curve would correspond to the transition temperature and the enthalpy of fusion/dehydration, respectively.
Table 2: Known Thermal Transition for this compound Dodecahydrate
| Transition | Onset Temperature (K) | Completion Temperature (K) | Type |
|---|
Atomic Force Microscopy (AFM) for Surface Topography and Roughness
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale. mdpi.comdtic.mil It provides three-dimensional topographical information and allows for the quantitative measurement of surface features, such as roughness. iaea.org
While no specific AFM studies have been published on this compound crystals, the technique offers significant potential for their characterization. AFM could be employed to:
Visualize Crystal Facets: To obtain high-resolution images of the different crystallographic faces, revealing details about growth steps, terraces, and etch pits.
Measure Surface Roughness: To quantify the roughness of as-grown or treated crystal surfaces. This data is valuable for understanding crystal quality and surface energy.
Study Dissolution and Growth: To observe the dynamics of crystal growth or dissolution processes in-situ when exposed to different environments, providing insights into the kinetics at the nanoscale. researchgate.net
In a typical application, the AFM cantilever would scan the crystal surface, and the resulting data would be used to generate a 3D map. From this map, parameters like the root-mean-square (RMS) roughness, skewness, and kurtosis could be calculated to provide a comprehensive statistical description of the surface topography. iaea.org
Other Specialized Characterization Methods
Dielectric Spectroscopy for Electrical Properties
Dielectric spectroscopy is a powerful technique for investigating the electrical properties of materials by measuring their dielectric constant and dielectric loss as a function of frequency. This analysis provides information about the material's ability to store electrical energy and the energy dissipation mechanisms within it.
For an ionic solid like this compound, dielectric spectroscopy could elucidate several important properties. The movement of ions (Rb⁺, Al³⁺, SO₄²⁻) under an applied alternating electric field would contribute to the material's conductivity and dielectric response. By analyzing the dielectric spectra at various temperatures, one could determine:
AC Conductivity: The frequency-dependent conductivity of the material, offering insights into the mechanisms of charge transport through the crystal lattice.
Dielectric Constant (Permittivity): A measure of how much electrical energy can be stored in the material.
Relaxation Processes: The characteristic frequencies at which different dipolar or ionic relaxations occur, which are related to the mobility of charge carriers.
Although studies on the electrical properties of aqueous solutions of related alums have been conducted, showing an increase in conductivity with concentration, researchgate.net specific dielectric spectroscopy data for solid this compound is not available in the current literature.
Microhardness and Mechanical Strength Testing
Microhardness testing is a method used to determine a material's resistance to localized plastic deformation. A common technique is the Vickers microhardness test, where a diamond indenter is pressed into the surface of the material with a specific load. The size of the resulting indentation is then used to calculate a hardness value.
Specific microhardness or mechanical strength data for this compound are not documented in the reviewed sources. However, insights can be drawn from the properties of its constituent elements and related compounds. Rubidium is an extremely soft metal with a Mohs hardness of 0.3, while aluminum is significantly harder at 2.75. material-properties.orgwikipedia.orgazom.comwikipedia.org The hardness of the crystalline double salt is expected to be significantly different from its metallic components and is generally higher than that of simple alkali halides. The mechanical strength of alum crystals is influenced by the ionic bonds and the extensive hydrogen-bonding network provided by the water of crystallization, which contributes to a stable crystal lattice.
Table 3: Hardness Properties of Constituent Elements
| Element | Mohs Hardness | Vickers Hardness (MPa) | Brinell Hardness (MPa) |
|---|---|---|---|
| Aluminum | 2.75 | 160–350 | 160–550 |
Note: This table is for contextual reference of the constituent elements and does not represent the hardness of the compound this compound.
Q & A
Q. What are the optimal synthesis methods for aluminum rubidium sulfate, and how do reaction conditions influence crystal purity?
this compound (rubidium alum) is typically synthesized via co-crystallization from aqueous solutions containing aluminum sulfate and rubidium sulfate under controlled pH and temperature. Key parameters include:
- Stoichiometric ratios : Ensure a 1:1 molar ratio of Al³⁺:Rb⁺ to avoid impurity phases.
- Temperature control : Crystallization at 70–90°C yields higher-purity crystals due to reduced inclusion of hydrated byproducts .
- Purification : Recrystallization in hot water (solubility: 1.867 g/cm³ at 99°C) minimizes contaminants. Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) is critical to confirm phase purity and hydration state .
Q. How do solubility properties of this compound impact its applicability in aqueous-phase experiments?
The compound’s solubility in hot water (insoluble in alcohol) necessitates careful solvent selection for reactions. For example:
- Ion-exchange studies : Use dilute sulfuric acid to prevent hydrolysis of Al³⁺.
- Crystallography : Slow cooling of saturated solutions at 99°C (mp) produces large, well-defined crystals .
- Limitations : Low solubility in nonpolar solvents restricts its use in organic synthesis.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- XRD : Confirms cubic crystal structure (isomorphic to other alums).
- TGA : Quantifies water of crystallization (12 H₂O molecules decompose at ~100–150°C).
- ICP-OES : Validates stoichiometric Rb/Al ratios, critical for reproducibility .
Advanced Research Questions
Q. How can extraction efficiency of rubidium from complex matrices (e.g., lepidolite) be improved while minimizing aluminum interference?
Current sulfate roasting methods yield ~30% Rb extraction due to co-precipitation with aluminum. Advanced approaches include:
- Selective leaching : Use sulfonic acid cation-exchange resins to separate Rb⁺ from Al³⁺ in acidic media .
- pH optimization : At pH 3–4, Al³+ forms insoluble hydroxides, while Rb⁺ remains soluble. Monitor via ICP-MS to avoid Rb loss .
- Contradiction note : Sulfate methods underperform chlorination roasting for Rb recovery (), necessitating hybrid methodologies .
Q. What experimental strategies resolve contradictions in reported thermal decomposition pathways for this compound?
Discrepancies in dehydration steps (e.g., variable mass loss % in TGA) require:
- Controlled atmosphere studies : Conduct TGA under inert gas to isolate hydration/dehydration kinetics.
- In situ XRD : Track structural changes during heating to correlate mass loss with phase transitions.
- Data reconciliation : Compare results with potassium alum analogs to identify Rb-specific deviations .
Q. How can this compound be functionalized for novel applications (e.g., ion-conductive materials or catalysis)?
- Doping studies : Substitute Rb⁺ with Li⁺ or Cs⁺ to tune ionic conductivity. Electrochemical impedance spectroscopy (EIS) can quantify conductivity changes.
- Surface modification : Deposite alum crystals on mesoporous silica for enhanced catalytic surface area. Validate via BET analysis .
- Challenge : Hydrolysis of Al³⁺ in aqueous environments limits stability; anhydrous synthesis routes (e.g., sol-gel) are under exploration .
Q. What computational methods best predict the hydration dynamics and lattice stability of this compound?
- Molecular dynamics (MD) : Simulate water molecule mobility within the crystal lattice using force fields parameterized for sulfate salts.
- DFT calculations : Model Rb⁺ coordination geometry to explain its preferential site occupancy over Al³⁺. Compare with experimental XRD data .
Methodological Best Practices
- Reproducibility : Document exact stoichiometric ratios, cooling rates, and pH conditions. Use IUPAC nomenclature for clarity .
- Data interpretation : Address contradictions by cross-referencing multiple characterization techniques (e.g., pair TGA with in situ XRD) .
- Ethical reporting : Disclose limitations (e.g., low Rb yield in sulfate methods) and propose alternative approaches (e.g., hybrid chlorination-sulfate leaching) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
